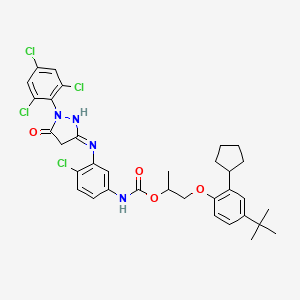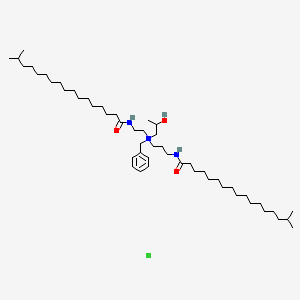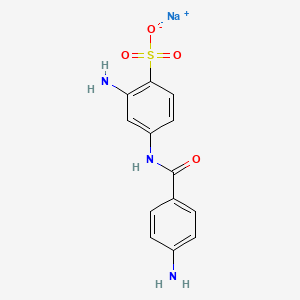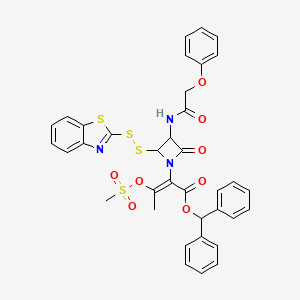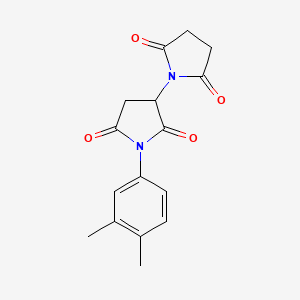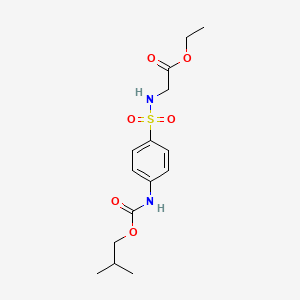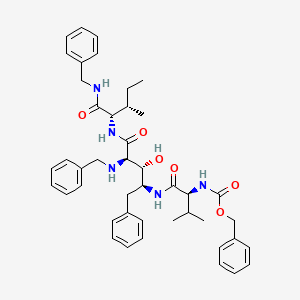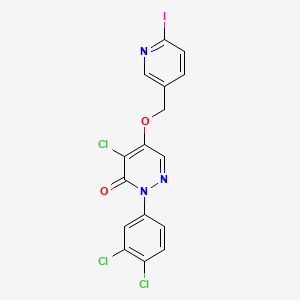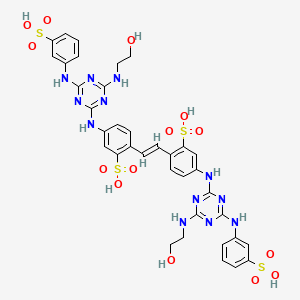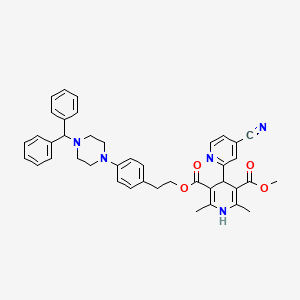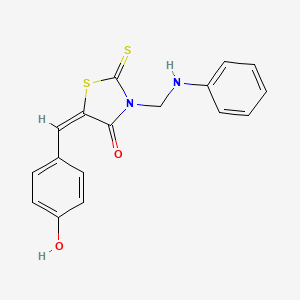
5-((4-Hydroxyphenyl)methylene)-3-((phenylamino)methyl)-2-thioxo-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Hydroxyphenyl)methylene)-3-((phenylamino)methyl)-2-thioxo-4-thiazolidinone is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Hydroxyphenyl)methylene)-3-((phenylamino)methyl)-2-thioxo-4-thiazolidinone typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form a Schiff base, followed by cyclization with chloroacetic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-Hydroxyphenyl)methylene)-3-((phenylamino)methyl)-2-thioxo-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino or hydroxyphenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thiazolidinones with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of cancer cells and induce apoptosis.
Wirkmechanismus
The mechanism of action of 5-((4-Hydroxyphenyl)methylene)-3-((phenylamino)methyl)-2-thioxo-4-thiazolidinone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Thiazolidinone Derivatives: Compounds with similar thiazolidinone core structures but different substituents, such as 3-(4-chlorophenyl)-2-thioxo-4-thiazolidinone.
Thiosemicarbazone Derivatives: Compounds derived from thiosemicarbazide, such as 4-(4-hydroxyphenyl)-3-thiosemicarbazone.
Uniqueness
5-((4-Hydroxyphenyl)methylene)-3-((phenylamino)methyl)-2-thioxo-4-thiazolidinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyphenyl and phenylamino groups contribute to its ability to interact with various molecular targets, making it a versatile compound for research and development.
Eigenschaften
CAS-Nummer |
89752-42-1 |
|---|---|
Molekularformel |
C17H14N2O2S2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(5E)-3-(anilinomethyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14N2O2S2/c20-14-8-6-12(7-9-14)10-15-16(21)19(17(22)23-15)11-18-13-4-2-1-3-5-13/h1-10,18,20H,11H2/b15-10+ |
InChI-Schlüssel |
XOMOVMLCAXHNPZ-XNTDXEJSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=S |
Kanonische SMILES |
C1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


